molecular formula C16H18F3N3 B7533604 Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine

Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine

Cat. No. B7533604
M. Wt: 309.33 g/mol
InChI Key: NVJHCEJHMDWFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine, also known as DMPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPEA belongs to the class of compounds known as phenethylamines, which are characterized by a phenethylamine backbone with additional substituents attached to the aromatic ring.

Scientific Research Applications

Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine has been explored as a potential lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine has been investigated for its effects on neurotransmitter systems, particularly the serotonin and dopamine systems. In pharmacology, Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine has been studied for its potential use as a tool compound for the development of new drugs and as a reference standard for analytical methods.

Mechanism of Action

The mechanism of action of Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine is not fully understood, but it is believed to involve interactions with serotonin and dopamine receptors in the brain. Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine has also been shown to increase dopamine release in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in brain activity, and changes in behavior. In animal studies, Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine has been shown to increase locomotor activity and induce stereotypic behaviors, suggesting a potential role in the regulation of motor function. Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine has also been shown to alter brain activity in regions involved in reward processing and decision-making, suggesting a potential role in the regulation of motivation and behavior.

Advantages and Limitations for Lab Experiments

Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine has several advantages for use in lab experiments, including its relatively simple synthesis method, high purity, and well-characterized pharmacological effects. However, Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine also has several limitations, including its potential for psychoactive effects, which may confound experimental results, and its limited solubility in aqueous solutions, which may limit its use in certain assays.

Future Directions

There are several future directions for research on Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine, including the development of new drugs based on its structure, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications. Additionally, further studies are needed to better understand the mechanism of action of Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine and its effects on behavior and cognition.

Synthesis Methods

The synthesis of Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine involves several steps, starting with the reaction of 2-chloro-5-(trifluoromethyl)pyridine with phenethylamine to form 1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethane. This intermediate is then reacted with dimethylamine to yield Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine. The overall synthesis process is relatively straightforward and has been optimized for high yields and purity.

properties

IUPAC Name

N,N-dimethyl-1-phenyl-N'-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3/c1-22(2)14(12-6-4-3-5-7-12)11-21-15-9-8-13(10-20-15)16(17,18)19/h3-10,14H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJHCEJHMDWFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC1=NC=C(C=C1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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